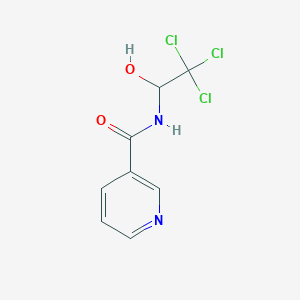
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide, also known as TCEP, is a reducing agent used in biochemical and physiological research. TCEP is a water-soluble compound and is widely used in laboratory experiments due to its unique properties.
作用机制
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide works by reducing disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide reacts with the sulfur atoms in the disulfide bonds, breaking the bond and forming a thiol group. The thiol group is more reactive than the disulfide bond, making it easier to analyze and manipulate the protein or peptide.
生化和生理效应
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent, which means it can reduce oxidative stress in cells. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has been shown to protect cells from oxidative damage and reduce inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has also been shown to improve the stability of proteins and peptides, making them more accessible for analysis.
实验室实验的优点和局限性
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is water-soluble, making it easy to use in aqueous solutions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also stable at a wide range of temperatures and pH levels, making it suitable for use in a variety of experimental conditions. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has some limitations. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can interfere with some biochemical assays, such as the Bradford assay, which measures protein concentration. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also interfere with some mass spectrometry analyses, making it necessary to remove N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide before analysis.
未来方向
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be modified to improve its stability and effectiveness in reducing disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in combination with other reducing agents to improve their effectiveness. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can also be used in vivo to reduce oxidative stress and inflammation. Further research is needed to explore the potential applications of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in vivo and to develop new methods for using N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide in biochemical research.
Conclusion:
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is a reducing agent widely used in biochemical and physiological research. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is synthesized through the reaction between nicotinamide and trichloroacetaldehyde and is used to reduce disulfide bonds in proteins and peptides. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several biochemical and physiological effects, including reducing oxidative stress and inflammation. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several advantages for lab experiments, including its water solubility and stability. However, N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide also has some limitations, including its interference with some biochemical assays. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide has several potential future directions, including modification to improve its effectiveness and use in vivo to reduce oxidative stress and inflammation.
合成方法
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide can be synthesized through the reaction between nicotinamide and trichloroacetaldehyde. The reaction takes place in the presence of sodium borohydride and sodium hydroxide. The reaction produces N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide as a white crystalline powder, which is then purified through recrystallization. The synthesis method of N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is simple and efficient, making it a popular reducing agent in biochemical research.
科学研究应用
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is widely used in biochemical research as a reducing agent. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used to reduce disulfide bonds in proteins and peptides, making them more accessible for analysis. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is also used to stabilize proteins by preventing the formation of disulfide bonds. N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide is used in a variety of applications, including protein purification, protein crystallization, and mass spectrometry analysis.
属性
CAS 编号 |
6945-03-5 |
|---|---|
产品名称 |
N-(2,2,2-trichloro-1-hydroxyethyl)nicotinamide |
分子式 |
C8H7Cl3N2O2 |
分子量 |
269.5 g/mol |
IUPAC 名称 |
N-(2,2,2-trichloro-1-hydroxyethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H7Cl3N2O2/c9-8(10,11)7(15)13-6(14)5-2-1-3-12-4-5/h1-4,7,15H,(H,13,14) |
InChI 键 |
MRIKZTIOXMGKPT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
规范 SMILES |
C1=CC(=CN=C1)C(=O)NC(C(Cl)(Cl)Cl)O |
其他 CAS 编号 |
6945-03-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



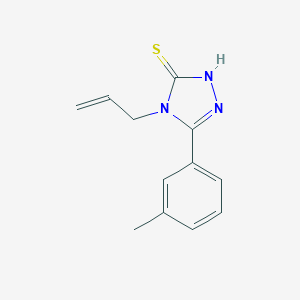


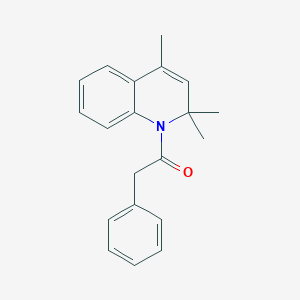
![(7-Methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-(4-nitrophenyl)methanone](/img/structure/B187192.png)
![5-(2-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B187193.png)
![3-(4-Methoxyphenyl)-5,5,8,9-tetramethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B187194.png)
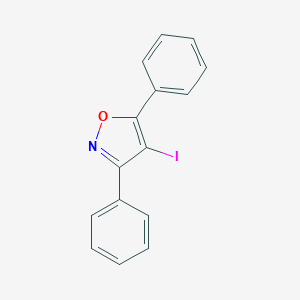
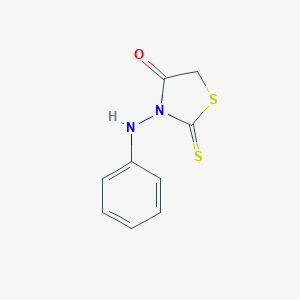
![7H-Benzo[c]phenothiazine](/img/structure/B187200.png)
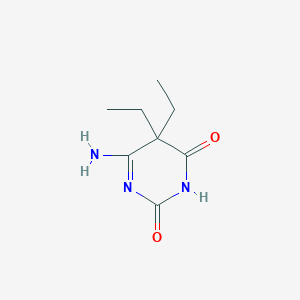
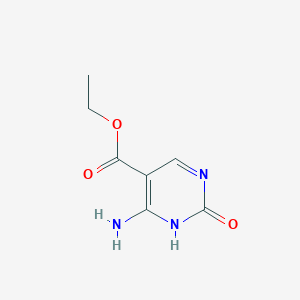
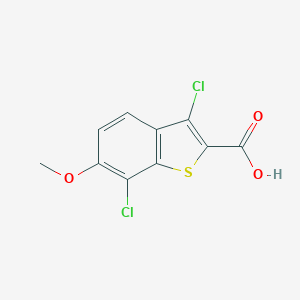
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)